tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Description
Chemical Structure: The compound tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (molecular formula: C₁₂H₂₀N₄O) consists of a 1,2,3-triazole core substituted at the 1-position with an oxolane (tetrahydrofuran) ring via a methyl linker and at the 4-position with a tert-butylamine group.
For example, the ethylamine analog (CAS 1706454-39-8, C₁₀H₁₈N₄O) is structurally similar and highlights the modularity of triazole-based synthesis .
Applications: Triazole derivatives are widely used in medicinal chemistry (e.g., cholinesterase inhibitors ) and catalysis (e.g., stabilizing Cu(I) in click reactions ).
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H22N4O/c1-12(2,3)13-6-11-8-16(15-14-11)7-10-4-5-17-9-10/h8,10,13H,4-7,9H2,1-3H3 |
InChI Key |
YZGRELDGIIWERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
- Alkyne component: Propargyl tert-butylamine or derivatives thereof, providing the tert-butylamine functionality.
- Azide component: Oxolan-3-ylmethyl azide, synthesized via nucleophilic substitution of oxolane-3-methyl halides with sodium azide.
-
- Catalyst: Copper(I) sources such as CuSO₄·5H₂O with sodium ascorbate or CuI.
- Solvent: Dimethylformamide (DMF), tert-butanol/water mixture, or tetrahydrofuran (THF).
- Temperature: 25–60°C.
- Duration: 12–24 hours.
Reaction Conditions & Optimization:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.1–5 mol% | Higher loadings increase reaction rate but may cause side reactions |
| Solvent | DMF or THF | Higher polarity solvents enhance reactivity |
| Temperature | 25–60°C | Excessive heat (>70°C) risks decomposition |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of Cu(I) |
Functionalization of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring attached at the 1-position of the triazole can be introduced via nucleophilic substitution or cycloaddition strategies:
Method A: Nucleophilic Substitution
- Starting Material: Oxolane-3-methyl halide (e.g., oxolane-3-methyl chloride).
- Reaction: Treatment with sodium azide to form oxolane-3-methyl azide, followed by CuAAC with the alkyne precursor.
Method B: Direct Cycloaddition
- Approach: Use of pre-formed oxolane-containing azides or alkynes in the click reaction, streamlining the process.
Reaction Conditions:
- Solvent: DMF or acetonitrile.
- Temperature: Room temperature to 50°C.
- Catalysts: Copper(I) salts with ligands such as TBTA to enhance selectivity.
Introduction of the Tert-Butylamine Group
The tert-butylamine moiety can be incorporated via:
- Protection-Deprotection Strategy:
- Use of tert-butyl carbamate (Boc) protecting group on amines, followed by deprotection under acidic conditions.
- Direct Attachment:
- Alkylation of the triazole or oxolane intermediates with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions, though this is less common due to steric hindrance.
Key Steps:
- Synthesis of the tert-butylamine derivative, such as tert-butyl bromide or tert-butyl isocyanate, for subsequent nucleophilic substitution.
- Final coupling with the triazole-oxolane intermediate under mild conditions to preserve functional group integrity.
Overall Synthetic Route Summary
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Synthesis of oxolane-3-ylmethyl azide | Oxolane-3-methyl halide + NaN₃ | Reflux in DMF | Azide precursor |
| 2 | CuAAC click reaction | Alkyne + oxolane-3-ylmethyl azide + Cu catalyst | 25–60°C, inert atmosphere | Formation of the triazole ring |
| 3 | Functionalization with tert-butylamine | Tert-butyl halide or carbamate derivatives | Mild base, room temp | Incorporation of tert-butylamine |
| 4 | Purification | Chromatography or recrystallization | - | Isolation of final compound |
Industrial and Large-Scale Considerations
While laboratory protocols emphasize high regioselectivity and mild conditions, scaling up requires:
- Reaction Optimization: To maximize yield and minimize impurities.
- Reagent Cost & Availability: Use of cost-effective copper catalysts and readily available azides.
- Purification Strategies: Crystallization or continuous chromatography to ensure purity.
Research Findings and Data Tables
Chemical Reactions Analysis
Amine Functional Group Reactivity
The tert-butyl-protected amine exhibits characteristic nucleophilic behavior, participating in:
Key Findings :
-
Deprotection under acidic conditions (trifluoroacetic acid) is quantitative, enabling downstream modifications.
-
Steric hindrance from the tert-butyl group limits reactivity toward bulky electrophiles.
Triazole Ring Reactivity
The 1,2,3-triazole core participates in cycloaddition and coordination chemistry:
Notable Observations :
-
Analogous triazole-methylamine ligands (e.g., TBTA) form stable complexes with Cu(I), enhancing catalytic efficiency in click chemistry .
-
Theoretical models predict nitration at the electron-deficient C-5 position under strongly acidic conditions .
Oxolane Ether Reactivity
The oxolan-3-ylmethyl group undergoes selective transformations:
| Reaction Type | Conditions/Reagents | Outcome | Source Reference |
|---|---|---|---|
| Acidic cleavage | HBr/AcOH, reflux | Ether cleavage to diol intermediate | |
| Oxidation | KMnO₄, H₂O, 60°C | Ketone formation (predicted) |
Experimental Evidence :
-
Cleavage with hydrobromic acid in acetic acid yields a diol, enabling further functionalization of the alkyl chain.
Stability and Reaction Optimization
Critical factors influencing reaction outcomes:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF > DCM > THF | Higher polarity improves triazole reactivity |
| Temperature | 25–60°C | Avoids decomposition above 70°C |
| pH | 7–9 (amine reactions) | Prevents protonation-induced steric effects |
Synthesis Note :
Multi-step protocols prioritize sequential deprotection and functionalization to minimize side reactions.
Theoretical vs. Experimental Data Gaps
-
Predicted but Unverified : Friedel-Crafts alkylation via the tert-butyl group (DFT modeling suggests feasibility).
-
Underexplored : Photochemical reactions involving the triazole’s π-system.
This compound’s versatility in organic synthesis and catalysis underscores its value in pharmaceutical and materials research, though further experimental validation is needed for understudied pathways.
Scientific Research Applications
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparison Points
Substituent Effects on Bioactivity :
- The 4-methoxybenzyl substituent in tacrine-triazole hybrids enhances cholinesterase inhibition, with IC₅₀ values in submicromolar ranges . In contrast, the oxolanylmethyl group in the target compound may prioritize solubility over direct enzyme interaction.
- Tert-butyl groups in TBTA and BTTAA improve metal-chelation stability, a feature likely shared by the target compound due to its analogous tert-butylamine moiety .
Catalytic Utility: TBTA and BTTAA are benchmark ligands for CuAAC, reducing Cu(I) oxidation and accelerating reaction rates. The target compound’s tert-butylamine group could similarly stabilize Cu(I), though its monodentate structure (vs. tripodal TBTA) may limit efficiency .
Physicochemical Properties :
- Ethylamine analogs (e.g., CAS 1706454-39-8) prioritize lower molecular weight and hydrophilicity, whereas tert-butyl substitution increases steric bulk and hydrophobicity .
- Oxolane (tetrahydrofuran) enhances solubility compared to purely aromatic substituents (e.g., benzyl in TBTA) .
Synthetic Flexibility :
- All triazoles listed are accessible via CuAAC, but the choice of azide/alkyne precursors dictates functionality. For example, oxolanylmethyl- and tert-butyl-substituted precursors would enable modular derivatization of the target compound .
Biological Activity
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, with the CAS number 1466937-58-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of 238.33 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1466937-58-5 |
| Molecular Formula | C₁₂H₂₂N₄O |
| Molecular Weight | 238.33 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Compounds containing triazole moieties have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is particularly beneficial in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : The presence of the oxolan group may confer antioxidant properties to the compound. Antioxidants are vital in protecting cells from oxidative stress and reducing damage caused by free radicals .
- Neuroprotective Effects : Some studies suggest that triazole derivatives can exert neuroprotective effects by preventing neuronal cell death and reducing amyloid-beta aggregation, which is implicated in Alzheimer's pathology .
Case Studies and Research Findings
Recent studies have explored the biological activity of similar triazole-based compounds, providing insights into the potential efficacy of this compound:
- Cholinesterase Inhibition : A study on related compounds demonstrated effective inhibition of AChE with IC50 values ranging from 0.253 nM to several micromolar concentrations. These findings suggest that this compound may exhibit similar or enhanced inhibitory effects due to its structural characteristics .
- Antioxidant Activity : In vitro assays have shown that triazole-containing compounds exhibit significant antioxidant activity measured through various methods such as ABTS and FRAP assays. The ability to scavenge free radicals suggests potential therapeutic applications in oxidative stress-related diseases .
- Neuroprotective Studies : Experimental models have indicated that triazole derivatives can protect against neurotoxicity induced by oxidative stress in neuronal cell lines. This neuroprotective effect is likely mediated through both cholinesterase inhibition and antioxidant activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s triazole core suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:
- Pre-functionalization : Prepare the alkyne (e.g., propargyl-tert-butylamine) and azide (e.g., oxolan-3-ylmethyl azide) precursors.
- Cycloaddition : Use Cu(I) catalysts (e.g., TBTA ligand ) in solvents like DMF or THF at 25–60°C for 12–24 hours.
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, catalyst loading (0.1–5 mol%), and inert atmosphere .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole (1,4-disubstitution) and tert-butyl/oxolane integration .
- X-ray Diffraction : Single-crystal analysis resolves intramolecular interactions (e.g., C–H···N hydrogen bonds) and supramolecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode) .
Q. What safety protocols apply during handling and disposal?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Waste Management : Segregate organic waste and consult certified disposal services for halogenated/organic residues .
Advanced Research Questions
Q. How can intramolecular hydrogen bonding and conformational stability be analyzed computationally?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential (MEP) and Mulliken charges, identifying reactive sites (e.g., triazole N-atoms) .
- Hydrogen Bond Analysis : Simulate intramolecular interactions (e.g., C–H···N) and compare with X-ray data to validate stability .
- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and entropy (ΔS) at varying temperatures to assess thermal stability .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl vs. benzyl groups) and assay against controls .
- Assay Reproducibility : Standardize in vitro protocols (e.g., MIC for antimicrobial activity) across labs to minimize variability .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bond motifs ) with bioactivity to identify conformation-dependent effects.
Q. How can DFT guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Prediction : Compute logP values to optimize tert-butyl/oxolane balance for membrane permeability .
- Metabolic Stability : Simulate cytochrome P450 interactions to predict metabolic hotspots (e.g., triazole ring oxidation) .
- Solubility Screening : Use COSMO-RS models to assess aqueous solubility based on polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
